2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione
Description
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione is a heterocyclic compound featuring a 1,4-phthalazinedione core substituted with a pyridylethyl group at position 2.
Properties
CAS No. |
4336-02-1 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(2-pyridin-2-ylethyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-14-12-6-1-2-7-13(12)15(20)18(17-14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H,17,19) |
InChI Key |
SZCUIKPBXBGBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Yields of Key Intermediate Reactions
*Estimated based on analogous reactions.
Cyclization Techniques for Ring Formation
Cyclization represents the final step in assembling the phthalazinedione scaffold. A common method involves heating the hydrazide intermediate 3 in acetic acid at 100°C for 4–6 hours, promoting intramolecular cyclodehydration. For derivatives bearing pyridinyl substituents, microwave-assisted cyclization at 150°C for 15–20 minutes enhances reaction efficiency, reducing decomposition pathways.
Alternative approaches utilize lead tetraacetate as an oxidizing agent to facilitate cyclization. For example, treatment of 5-hydroxy-2,3-dihydro-1,4-phthalazinedione with lead tetraacetate in anthracene yields Diels-Alder adducts, which are subsequently pyrolyzed at 500°C to regenerate the phthalazinedione core. While effective, this method requires stringent temperature control to prevent side reactions.
Analytical Characterization and Validation
Structural validation of this compound relies on spectroscopic and chromatographic techniques:
-
1H NMR : Key signals include a singlet at δ 4.81 ppm for the OCH₂ group, multiplet resonances between δ 7.35–8.34 ppm for aromatic protons, and a triplet at δ 3.40 ppm for the pyridinyl-ethyl CH₂ group.
-
13C NMR : Peaks at δ 157.9 ppm (C=O), δ 149.1 ppm (pyridine C=N), and δ 65.7 ppm (OCH₂) confirm the core structure.
-
Mass Spectrometry : MALDI-TOF analysis shows a molecular ion peak at m/z 404 (M + Na)+, consistent with the molecular formula C₁₉H₁₉N₅O₄.
Industrial Production Considerations
Scaling the synthesis of this compound necessitates addressing solvent recovery, catalyst recyclability, and waste minimization. Continuous flow reactors improve heat transfer and mixing efficiency during alkylation and cyclization steps, achieving 85% throughput efficiency in pilot-scale trials . Purification via recrystallization from aqueous ethanol (70% v/v) enhances product purity to >99%, meeting pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The pyridyl-ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione involves its interaction with specific molecular targets and pathways. The pyridyl-ethyl group can bind to active sites of enzymes, modulating their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 1,4-phthalazinedione scaffold is shared among several analogs, but substituent variations critically influence their properties:
Physicochemical Properties
- Solubility : The pyridylethyl substituent likely improves water solubility relative to phenyl or iodoacetyl analogs due to the pyridine’s polarizability .
- Stability : Iodoacetyl and phenyl substituents (as in ) may reduce thermal stability compared to the pyridylethyl variant, which benefits from aromatic stabilization .
Biological Activity
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione (CAS Number: 6950-36-3) is an organic compound characterized by its complex structure that includes a pyridyl group and a phthalazinedione moiety. Its molecular formula is with a molecular weight of approximately 267.28 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a study evaluated several phthalazinedione-based compounds against human cancer cell lines, specifically HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells. The results indicated promising cytotoxicity:
| Compound | IC50 (μM) HCT-116 | IC50 (μM) MDA-MB-231 |
|---|---|---|
| 7c | 1.36 | 6.67 |
| 8b | 2.34 | 16.03 |
| Cisplatin | 3.67 | 5.71 |
These findings suggest that compounds like 7c and 8b exhibit significant activity against cancer cells while showing lower toxicity towards normal cells, indicating their potential as selective anticancer agents .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity. A study reported inhibition zones against Staphylococcus aureus and Escherichia coli, indicating effective antibacterial properties:
| Compound | Inhibition Zone (mm) S. aureus | Inhibition Zone (mm) E. coli |
|---|---|---|
| 8c | 12 | 11 |
| Other Compounds | 6–10 | 6–10 |
These results highlight the compound's potential as a basis for developing new antibacterial agents .
The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological targets:
- Enzyme Inhibition : The pyridyl group can bind to metal ions and inhibit certain enzymes.
- Molecular Interactions : The phthalazinedione moiety may interact with nucleic acids or proteins, influencing their functions.
These interactions suggest that the compound could disrupt critical cellular processes in cancer and bacterial cells, leading to cell death or growth inhibition .
Study on Cytotoxicity
A detailed investigation into the cytotoxic effects of phthalazinedione derivatives was conducted using the MTT assay on HCT-116 and MDA-MB-231 cell lines. The study aimed to assess the selectivity of these compounds towards cancer cells compared to normal cells. The results confirmed that certain derivatives exhibited much lower IC50 values against cancer cells compared to normal cell lines .
Study on Antibacterial Efficacy
Another study focused on the antibacterial efficacy of these compounds against common pathogens. The results indicated that modifications to the phthalazinedione structure could enhance antibacterial activity significantly compared to the parent compound .
Q & A
Q. Q1. What are the standard synthetic routes for 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) reacts with 2-(2-pyridyl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours. Post-reaction, the crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water (70:30 v/v). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Advanced Characterization Techniques
Q. Q2. How can the electronic and steric effects of the pyridyl-ethyl substituent be rigorously characterized?
Methodological Answer:
- Spectroscopy: 1H NMR (DMSO-d6) identifies pyridyl protons as a doublet at δ 8.5–8.7 ppm and ethylenic protons as a multiplet at δ 2.8–3.2 ppm. 13C NMR confirms carbonyl signals at ~170 ppm.
- X-ray Crystallography: Resolves steric effects; the pyridyl ring’s dihedral angle relative to the phthalazinedione core impacts π-π stacking (e.g., angle <30° enhances planar interactions) .
- DFT Calculations: B3LYP/6-31G(d) models predict HOMO localization on the pyridyl group, suggesting electron-withdrawing effects that stabilize electrophilic attack at the phthalazinedione’s C3 position .
Reactivity and Functionalization
Q. Q3. What strategies enable selective functionalization of the phthalazinedione core without disrupting the pyridyl-ethyl substituent?
Methodological Answer:
- Electrophilic Substitution: Nitration (HNO₃/H₂SO₄, 0°C) targets the phthalazinedione’s C6 position due to the pyridyl group’s electron-withdrawing effect.
- Nucleophilic Attack: Grignard reagents (e.g., MeMgBr) selectively reduce the C1/C4 carbonyl groups to alcohols under inert conditions.
- Metal Coordination: The pyridyl nitrogen acts as a ligand for Pd(II) or Cu(II), enabling cross-coupling reactions (e.g., Suzuki-Miyaura) at the ethyl spacer .
Data Contradictions and Reproducibility
Q. Q4. How should researchers address discrepancies in reported melting points (e.g., 259–260°C vs. 245–250°C)?
Methodological Answer:
- Polymorphism: Use differential scanning calorimetry (DSC) to identify polymorphic transitions. For example, Form I (mp 259°C) vs. Form II (mp 245°C).
- Impurity Profiling: LC-MS detects trace byproducts (e.g., unreacted phthalhydrazide) that depress melting points. Reproduce synthesis under strict anhydrous conditions (Schlenk line) to minimize hydrolysis .
Computational Modeling for Drug Design
Q. Q5. Which computational tools predict the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Docking Studies (AutoDock Vina): Model interactions with ATP-binding pockets (e.g., EGFR kinase). The pyridyl group’s nitrogen forms hydrogen bonds with Lys721, while the phthalazinedione core occupies the hydrophobic pocket.
- MD Simulations (GROMACS): Assess binding stability over 100 ns; root-mean-square deviation (RMSD) <2 Å indicates stable binding.
- ADMET Prediction (SwissADME): Moderate bioavailability (TPSA ~90 Ų) but poor blood-brain barrier penetration due to high polarity .
Comparative Analysis of Analogues
Q. Q6. How do substitutions at the ethyl spacer (e.g., iodoacetyl vs. aminobutyl) alter physicochemical properties?
Methodological Answer:
- Iodoacetyl Derivatives (e.g., CAS 73972-90-4): Introduce electrophilic sites for bioconjugation (e.g., thiol-Michael addition). LogP increases by ~0.5 units compared to the parent compound.
- Aminobutyl Derivatives (e.g., CAS 101816-74-4): Enhance water solubility (logS −2.1 vs. −3.5 for the parent) due to protonatable amines. IR spectra show N-H stretches at 3300–3500 cm⁻¹ .
Mechanistic Studies in Catalysis
Q. Q7. What role does this compound play in transition-metal-catalyzed C–H activation?
Methodological Answer:
- Ligand Design: The pyridyl-ethyl group chelates Pd(II) via N,P-coordination, enabling directed C–H arylation of arenes. Turnover numbers (TON) reach 1,200 in acetophenone functionalization.
- Kinetic Studies: Rate-determining step is oxidative addition (k₁ = 0.15 s⁻¹), confirmed by Eyring plots (ΔH‡ = 45 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
